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Compound of Interest

Compound Name: (-)-Menthyl chloroformate

Cat. No.: B8817779

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-
Menthyl chloroformate (CAS 14602-86-9), a key chiral derivatizing agent.[1] The information
presented is intended for researchers, scientists, and professionals in drug development and
chemical synthesis who utilize this reagent and require detailed characterization data. This
document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) profiles, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for (-)-Menthyl chloroformate,
presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of (-)-Menthyl
chloroformate. The proton (*H) and carbon-13 (*3C) NMR spectra provide detailed information
about the connectivity and chemical environment of each atom in the molecule. The spectra for
the (-)-enantiomer are expected to be identical to those of the (+)-enantiomer.[2]

IH NMR Spectral Data (Typical)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.8-4.6 m 1H H-C-O
~2.2-2.0 m 1H Isopropyl CH
Cyclohexyl and methyl
~1.8-0.8 m ~17H Y Y Y

protons

Note: Specific peak assignments and coupling constants require high-resolution spectral
analysis. The data presented are typical ranges for the menthyl group.

13C NMR Spectral Data (Typical)

Chemical Shift (6) ppm Assignment

~150 C=0 (chloroformate)

~85 C-O

~50-20 Cyclohexyl and isopropy! carbons

Note: The exact chemical shifts can vary depending on the solvent and experimental
conditions.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (-)-Menthyl chloroformate is characterized by strong absorptions corresponding
to the carbonyl group of the chloroformate and the C-O single bond.

IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~1775 Strong C=0 stretch (chloroformate)
~1160 Strong C-O stretch

~2960-2850 Strong C-H stretch (alkane)

~700 Medium C-Cl stretch

Note: The exact peak positions can vary slightly based on the sampling method (e.g., thin film,

KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

molecular formula for (-)-Menthyl chloroformate is C11H19CIO2 with a molecular weight of
approximately 218.72 g/mol .[1][6][7][8]

Mass Spectrometry Data

m/z Interpretation
Molecular ion peak [M]*, showing isotopic
218/220
pattern for Chlorine
139 [M - OCOCI]* or [M - Cl - COJ*
83 [CeH11]* (cyclohexenyl fragment)
43 [CsH7]* (isopropyl fragment)

Note: Fragmentation patterns can be complex and depend on the ionization technique used.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
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NMR Sample Preparation and Acquisition

Sample Preparation: Weigh approximately 10-20 mg of (-)-Menthyl chloroformate for *H
NMR (or 50-100 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs) in a clean vial.[9][10]

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.[9]

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or
fingerprints.[9]

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto
the deuterium signal of the solvent. The magnetic field is then shimmed to achieve

homogeneity. For a *H NMR spectrum, a sufficient number of scans are acquired to obtain a
good signal-to-noise ratio. For 33C NMR, a larger number of scans is typically required.[9][11]

IR Sample Preparation and Acquisition

Sample Preparation (Thin Film Method for Liquids): Place one drop of liquid (-)-Menthyl
chloroformate onto a salt plate (e.g., NaCl or KBr).[12]

Assembly: Place a second salt plate on top of the first to create a thin liquid film.[12]

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty
and run a background spectrum of the air.[12]

Sample Spectrum: Place the assembled salt plates in the sample holder within the
spectrometer.[13]

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm™1).
[14] The instrument software will automatically subtract the background spectrum from the
sample spectrum.[12]

Mass Spectrometry Sample Preparation and Acquisition

Sample Preparation: Prepare a stock solution of (-)-Menthyl chloroformate at a
concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or
acetonitrile.[15]
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 Dilution: Dilute the stock solution to a final concentration of approximately 10-100 pg/mL
using the same solvent.[15]

« Filtration: If any particulate matter is present, filter the sample to prevent clogging of the
instrument.[15]

o Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
[16] An appropriate ionization method (e.g., Electron lonization - El) is used to generate ions,
which are then separated and detected based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (-)-Menthyl chloroformate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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